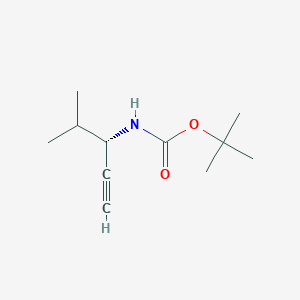
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with the corresponding amine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which then interacts with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate can be compared with other similar compounds such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a phenyl group instead of the propynyl group, leading to different chemical and biological properties.
tert-Butyl (S)-but-3-en-2-ylcarbamate: This compound has a but-3-en-2-yl group, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
143327-78-0 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-4-methylpent-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
XEDKAILLTLQJMB-SECBINFHSA-N |
SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Isomerische SMILES |
CC(C)[C@@H](C#C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















